(1-Aminopropan-2-yl)(2,2-difluoroethyl)amine dihydrochloride
CAS No.:
Cat. No.: VC16681195
Molecular Formula: C5H14Cl2F2N2
Molecular Weight: 211.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H14Cl2F2N2 |
|---|---|
| Molecular Weight | 211.08 g/mol |
| IUPAC Name | 2-N-(2,2-difluoroethyl)propane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C5H12F2N2.2ClH/c1-4(2-8)9-3-5(6)7;;/h4-5,9H,2-3,8H2,1H3;2*1H |
| Standard InChI Key | JZERHORJLSEBOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)NCC(F)F.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The compound’s molecular formula is C₅H₁₄Cl₂F₂N₂, with a molar mass of 211.08 g/mol . Its IUPAC name, 2-N-(2,2-difluoroethyl)propane-1,2-diamine dihydrochloride, reflects the presence of:
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A propane chain (C₃H₈) with primary and secondary amine groups at positions 1 and 2.
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A 2,2-difluoroethyl substituent (-CH₂CF₂) bonded to the secondary amine.
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Two hydrochloride counterions for charge neutralization.
The canonical SMILES string (CC(CN)NCC(F)F.Cl.Cl) and InChIKey (JZERHORJLSEBOQ-UHFFFAOYSA-N) provide unambiguous representations of its structure.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 211.08 g/mol | |
| Purity | ≥95% | |
| Solubility | Water-soluble (dihydrochloride) | |
| Storage Conditions | 2–8°C, inert atmosphere |
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves a two-step process:
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Condensation Reaction: 1-Aminopropan-2-ol reacts with 2,2-difluoroethylamine in anhydrous tetrahydrofuran (THF) under nitrogen, catalyzed by titanium(IV) isopropoxide.
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Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing stability and solubility.
Optimization Strategies
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Catalyst Selection: Titanium-based catalysts improve reaction efficiency by facilitating imine intermediate formation.
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Purification: Recrystallization from ethanol/water mixtures achieves >95% purity, critical for research applications .
Reactivity and Functionalization
Nucleophilic Substitution
The primary amine group undergoes alkylation with electrophiles like alkyl halides:
This reactivity is exploited to create derivatives for structure-activity relationship (SAR) studies.
Oxidation Pathways
Exposure to oxidizing agents (e.g., KMnO₄) converts secondary amines to nitro groups, though this is mitigated by the electron-withdrawing fluorine atoms.
Applications in Research and Industry
Material Science
The compound serves as a monomer in fluoropolymer synthesis, imparting thermal stability and chemical resistance.
| Precaution Code | Instruction |
|---|---|
| P261 | Avoid inhalation of dust/particles |
| P264 | Wash hands thoroughly post-handling |
| P280 | Wear protective gloves/eye protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes; remove lenses |
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Amines
| Compound | CAS Number | Molecular Formula | Key Difference |
|---|---|---|---|
| (1-Aminopropan-2-yl)methylamine | 1086260-75-4 | C₄H₁₂N₂ | Lacks fluorine substituents |
| 2,2-Difluoroethylamine hydrochloride | 1663-14-9 | C₂H₅F₂N·HCl | Shorter carbon chain |
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